Angiotensin I human acetate hydrate

Description

Contextualizing Angiotensin I as a Decapeptide Precursor within Mammalian Physiology

Angiotensin I is a decapeptide, a short chain of ten amino acids, that serves as a crucial intermediary in the Renin-Angiotensin System (RAS) in mammals. researchgate.net It is produced from the enzymatic cleavage of angiotensinogen (B3276523), a protein synthesized and released into the circulation primarily by the liver. wikipedia.orgtaylorandfrancis.com The enzyme responsible for this conversion is renin, which is secreted by the kidneys in response to specific physiological signals, such as a drop in blood pressure or reduced sodium chloride delivery to the distal tubules. wikipedia.orgmedicmadeeasy.com

While Angiotensin I itself is considered to have no direct biological activity, it functions solely as a precursor to the potent vasoconstrictor, Angiotensin II. wikipedia.orgnih.gov The formation of Angiotensin I is the rate-limiting step in the RAS cascade, meaning the entire system's activity is largely dependent on the regulated secretion of renin. taylorandfrancis.com The amino acid sequence of human Angiotensin I is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu. genscript.com

| Attribute | Description | Reference |

|---|---|---|

| Peptide Length | Decapeptide (10 amino acids) | researchgate.netbritannica.com |

| Origin | Cleavage of Angiotensinogen by Renin | taylorandfrancis.comvicorepharma.com |

| Primary Function | Precursor to Angiotensin II | wikipedia.orggenscript.com |

| Biological Activity | Largely inactive | wikipedia.orgnih.gov |

Overview of the Renin-Angiotensin System Cascade and its Homeostatic Functions

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a complex hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.orgvicorepharma.com The system is initiated when renal blood flow is reduced, prompting juxtaglomerular cells in the kidneys to release renin. wikipedia.org

Once in circulation, renin cleaves angiotensinogen to form Angiotensin I. britannica.com Angiotensin I is then converted to the biologically active octapeptide, Angiotensin II, by the Angiotensin-Converting Enzyme (ACE). nih.gov ACE is predominantly found on the surface of vascular endothelial cells, particularly those in the lungs. wikipedia.orgvicorepharma.com Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor. vicorepharma.com

The homeostatic functions of the RAS are largely mediated by Angiotensin II and include:

Vasoconstriction: Angiotensin II is a potent vasoconstrictor, causing the narrowing of small arteries (arterioles), which leads to an increase in blood pressure. medicmadeeasy.comclevelandclinic.org

Aldosterone (B195564) Secretion: It stimulates the adrenal cortex to release aldosterone. wikipedia.org Aldosterone acts on the kidneys to increase the reabsorption of sodium and water, consequently increasing blood volume and blood pressure. wikipedia.orgbritannica.com

Antidiuretic Hormone (ADH) Release: Angiotensin II can also stimulate the release of ADH (vasopressin) from the posterior pituitary, which promotes water reabsorption in the kidneys. medicmadeeasy.com

The RAS operates under a negative feedback loop; as blood pressure and volume increase, renin release is suppressed, thereby reducing the production of Angiotensin II and aldosterone. medicmadeeasy.com In addition to the systemic RAS, local RAS has been identified in various tissues, including the heart, kidneys, and brain, where it may have paracrine or autocrine functions. wikipedia.org

| Component | Primary Source | Function | Reference |

|---|---|---|---|

| Angiotensinogen | Liver | Precursor to Angiotensin I | wikipedia.org |

| Renin | Kidney (Juxtaglomerular cells) | Enzyme that converts Angiotensinogen to Angiotensin I | wikipedia.orgmedicmadeeasy.com |

| Angiotensin I | - | Inactive precursor to Angiotensin II | wikipedia.org |

| Angiotensin-Converting Enzyme (ACE) | Lungs (vascular endothelium) | Enzyme that converts Angiotensin I to Angiotensin II | wikipedia.orgvicorepharma.com |

| Angiotensin II | - | Active hormone; vasoconstrictor; stimulates aldosterone release | wikipedia.orgmedicmadeeasy.com |

| Aldosterone | Adrenal Cortex | Promotes sodium and water retention by the kidneys | wikipedia.orgbritannica.com |

Significance of Angiotensin I Human Acetate Hydrate as a Research Compound

This compound is a synthetic, high-purity form of the human Angiotensin I peptide. biosynth.commoleculardepot.com This compound serves as a valuable tool in biomedical research, particularly for studying the Renin-Angiotensin System. biosynth.com Its primary use is in laboratory settings to investigate the mechanisms of hypertension and related cardiovascular and renal disorders. nih.govbiosynth.com

Researchers utilize this compound to:

Study Enzyme Kinetics: It is used as a substrate for Angiotensin-Converting Enzyme (ACE) to study the enzyme's activity and to screen for potential ACE inhibitors.

Model Physiological Processes: The compound allows scientists to model the conversion of Angiotensin I to Angiotensin II in vitro and in cell culture systems, helping to elucidate the pathways of the RAS. biosynth.comahajournals.org

Analytical Standards: It serves as an external calibration standard in mass spectrometry techniques like MALDI (matrix-assisted laser desorption/ionization). sigmaaldrich.com

Cell Culture Studies: It is suitable for mammalian cell culture experiments to investigate the cellular effects of the RAS cascade. sigmaaldrich.com

The synthetic nature of this compound ensures a consistent and pure product for reproducible experimental results. moleculardepot.com It is strictly intended for research purposes and not for personal or veterinary use. biosynth.com

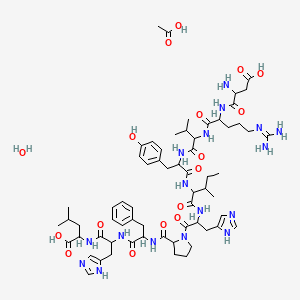

Structure

2D Structure

Properties

Molecular Formula |

C64H95N17O17 |

|---|---|

Molecular Weight |

1374.5 g/mol |

IUPAC Name |

acetic acid;2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate |

InChI |

InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2 |

InChI Key |

GQMWNZUFNXZMDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O |

Origin of Product |

United States |

Mechanisms of Angiotensin I Generation

Enzymatic Cleavage of Angiotensinogen (B3276523) by Renin in Plasma and Tissues

The canonical pathway for Angiotensin I formation is initiated by the highly specific enzymatic action of renin on its substrate, angiotensinogen. This process occurs in both the circulating plasma and locally within various tissues, forming a cornerstone of systemic and local RAS function.

Renin Activity and Regulation in Angiotensin I Biosynthesis

Renin, also known as angiotensinogenase, is an aspartic protease primarily synthesized, stored, and secreted by the juxtaglomerular cells of the kidneys. wikipedia.org The conversion of angiotensinogen to Angiotensin I by renin is the rate-limiting step of the entire Renin-Angiotensin-Aldosterone System (RAAS), making the regulation of renin's activity and secretion of paramount importance. taylorandfrancis.comfrontiersin.org

The secretion of renin is tightly controlled by several factors:

Renal Baroreceptors: A drop in renal perfusion pressure, detected by baroreceptors in the afferent arterioles, stimulates renin release. frontiersin.org

Macula Densa: A decrease in the concentration of sodium chloride in the distal tubules is sensed by the macula densa cells, which in turn signal the juxtaglomerular cells to release renin. wikipedia.org

Sympathetic Nervous System: Sympathetic nervous stimulation, primarily through the activation of β1 adrenergic receptors on juxtaglomerular cells, can also trigger renin secretion. wikipedia.org

Once released into the bloodstream, renin cleaves the peptide bond between leucine (B10760876) and valine residues at the N-terminus of angiotensinogen, releasing the inactive decapeptide, Angiotensin I. wikipedia.org The activity of renin is influenced by pH, with its optimal activity in the non-acidic range. nih.gov The regulation of renin is a complex interplay of systemic signals and local feedback mechanisms, ensuring a precise control over the generation of Angiotensin I.

Factors Regulating Renin Secretion

| Stimulatory Factors | Inhibitory Factors |

|---|---|

| Decreased renal arterial pressure | Increased renal arterial pressure |

| Decreased sodium delivery to the macula densa | Increased sodium delivery to the macula densa |

| Sympathetic nervous system activity (β1 receptor activation) | Angiotensin II (negative feedback) |

Angiotensinogen as a Substrate for Angiotensin I Formation and its Tissue Expression

Angiotensinogen is the sole precursor for the formation of all angiotensin peptides. nih.gov It is a glycoprotein belonging to the serpin superfamily of proteins, though it does not have inhibitory functions like other serpins. wikipedia.org Primarily synthesized and secreted into the circulation by the liver, angiotensinogen is also expressed in various other tissues, including the heart, kidneys, blood vessels, and adipose tissue, supporting the existence of local or tissue-specific RAS. mdpi.com

The human angiotensinogen protein consists of 485 amino acids. nih.gov Renin cleaves the first 10 amino acids from the N-terminus to produce Angiotensin I. wikipedia.org The concentration of circulating angiotensinogen is a critical determinant of the rate of Angiotensin I formation. ahajournals.org The production of angiotensinogen itself is regulated by several factors, including glucocorticoids, estrogens, thyroid hormone, and Angiotensin II, which creates a positive feedback loop. wikipedia.orgahajournals.org

Tissue Expression of Angiotensinogen

| Primary Site of Synthesis | Other Sites of Expression |

|---|---|

| Liver | Heart |

| Kidneys | |

| Blood Vessels | |

| Adipose Tissue |

Alternative Pathways for Angiotensin I Production

While the renin-angiotensinogen interaction is the principal mechanism for Angiotensin I generation, evidence suggests the existence of alternative pathways that can also lead to its formation. These pathways may play a significant role in specific physiological or pathological conditions.

Role of Cathepsin D in Angiotensin I Generation

Cathepsin D is a lysosomal aspartyl protease that is ubiquitously distributed in tissues. wikipedia.org It has been identified as an enzyme capable of cleaving angiotensinogen to form Angiotensin I. mdpi.com However, the activity of Cathepsin D is highly dependent on an acidic pH, with its optimal activity occurring in the range of 4.5-5.0. nih.govwikipedia.org This is in contrast to renin, which exhibits maximal activity in a more neutral pH range. nih.gov This pH dependency suggests that the contribution of Cathepsin D to Angiotensin I formation is likely confined to specific acidic microenvironments within tissues or within cellular lysosomes. Some studies have indicated that Cathepsin D may not efficiently generate Angiotensin I from natural angiotensinogen found in cerebrospinal fluid. nih.gov

Angiotensin-(1-12) as a Precursor to Angiotensin I

A more recently proposed alternative pathway for Angiotensin I generation involves a larger precursor peptide, Angiotensin-(1-12). nih.gov This dodecapeptide is thought to be cleaved from angiotensinogen and can then be subsequently converted to Angiotensin I. physiology.org Studies have shown the presence of Angiotensin-(1-12) in various tissues, including the heart and kidneys. physiology.org It has been proposed that Angiotensin-(1-12) can be enzymatically processed to Angiotensin I, and subsequently to Angiotensin II, suggesting a renin-independent pathway for angiotensin peptide production. nih.gov However, the physiological relevance and even the in vivo existence of Angiotensin-(1-12) have been a subject of debate, with some recent studies using highly sensitive detection methods being unable to detect its presence in human, rat, or mouse blood or tissues. ahajournals.orgnih.gov Further research is needed to clarify the role of Angiotensin-(1-12) as a significant precursor to Angiotensin I.

Enzymatic Conversion Pathways of Angiotensin I

Angiotensin-Converting Enzyme (ACE)-Dependent Conversion to Angiotensin II

The classical pathway for Angiotensin II formation involves the enzymatic action of Angiotensin-Converting Enzyme (ACE). wikipedia.org ACE, a zinc-dependent peptidyl dipeptidase, cleaves the C-terminal dipeptide, His-Leu, from Angiotensin I to generate the octapeptide Angiotensin II. wikipedia.orgnih.gov This conversion is a key regulatory point in the RAS, and its inhibition is a major therapeutic target for managing hypertension and other cardiovascular diseases. wikipedia.orgnih.gov

ACE Localization and Functional Significance in Angiotensin I Processing

ACE is strategically localized to facilitate its role in processing circulating Angiotensin I. It is a membrane-bound enzyme, anchored to the cell surface with its active sites exposed to the extracellular environment. nih.gov This localization is particularly prominent on vascular endothelial cells, especially within the extensive capillary networks of the lungs. nih.gov This positioning allows for highly efficient conversion of Angiotensin I to Angiotensin II as blood circulates through the pulmonary vasculature. nih.gov In fact, a single pass through the lungs can be sufficient to convert a significant portion of circulating Angiotensin I. nih.gov

Beyond the pulmonary circulation, ACE is also found in other tissues, including the endothelial cells of various blood vessels, epithelial cells of the kidney, and the small intestine. nih.gov In the kidney, for instance, intraluminal ACE in the cortical collecting duct can convert Angiotensin I present in the tubular fluid to Angiotensin II, which then stimulates sodium reabsorption. ahajournals.org This localized conversion highlights the dual role of the RAS, functioning as both a systemic endocrine system and a local paracrine/autocrine system. ahajournals.org The widespread distribution of ACE ensures both systemic and tissue-specific regulation of Angiotensin II levels, thereby influencing blood pressure and local tissue functions. nih.gov

Kinetic Parameters of ACE-Mediated Angiotensin I Hydrolysis

The efficiency of ACE in converting Angiotensin I to Angiotensin II is described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insight into the enzyme's affinity for its substrate and its catalytic turnover rate.

| Enzyme/Domain | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Full-Length ACE (FL-ACE) | Data not available | Data not available | 1.8 x 105 |

| C-domain of ACE | Data not available | Data not available | 1.6 x 105 |

| N-domain of ACE | Data not available | Data not available | Slightly higher than C-domain |

Kinetic parameters for the hydrolysis of Angiotensin I by ACE. nih.gov

Non-Angiotensin-Converting Enzyme (Non-ACE)-Dependent Angiotensin II Generation from Angiotensin I

While ACE is a major player in the conversion of Angiotensin I to Angiotensin II, it is now well-established that alternative, non-ACE pathways also contribute significantly to Angiotensin II formation, particularly within specific tissues. nih.govscielo.br These pathways involve several other proteases that can directly convert Angiotensin I to Angiotensin II, bypassing the classical ACE-dependent mechanism. The existence of these pathways has important implications, as they can maintain Angiotensin II levels even in the presence of ACE inhibitors. scielo.br

Chymase-Mediated Conversion of Angiotensin I to Angiotensin II in Cardiac and Vascular Tissues

A prominent non-ACE pathway for Angiotensin II generation involves the serine protease, chymase. nih.gov In human cardiac and vascular tissues, chymase has been identified as a major enzyme responsible for converting Angiotensin I to Angiotensin II. nih.govahajournals.org Studies have shown that in homogenates of human left ventricular and coronary artery tissues, a serine protease, likely chymase, accounts for the majority of Angiotensin I conversion. ahajournals.org

Chymase is primarily secreted by mast cells and its activity is particularly significant in the heart and blood vessels. nih.govoup.com Unlike ACE, which is predominantly located on the luminal side of endothelial cells, chymase is found in the interstitial compartment of cardiac and vascular tissues. nih.gov This distinct localization suggests that chymase may play a crucial role in local, tissue-based Angiotensin II generation, independent of the circulating RAS. The catalytic activity of chymase for converting Angiotensin I to Angiotensin II is reported to be approximately 20 times higher than that of ACE. nih.gov

Contribution of Other Serine Proteases (e.g., Cathepsin G, Elastase-2)

Besides chymase, other serine proteases have been implicated in the non-ACE-dependent conversion of Angiotensin I to Angiotensin II. These include Cathepsin G and Elastase-2. nih.govscielo.br

Cathepsin G , a serine protease found in neutrophils, can also directly convert Angiotensin I to Angiotensin II. frontiersin.org In porcine renal tissue, the Angiotensin II-generating activity of a fraction containing Cathepsin G was found to be in the same order of magnitude as the fraction containing ACE, highlighting its potential significance in local Angiotensin II production within the kidney. nih.gov

Elastase-2 , a member of the chymotrypsin-serine protease family, is another enzyme capable of generating Angiotensin II from Angiotensin I. nih.gov It has been identified in rat mesenteric arteries and is considered to be involved in vascular Angiotensin II generation. nih.gov Studies in mice with myocardial infarction have suggested that Elastase-2 contributes to the increased levels of Angiotensin II observed in resistance arteries. nih.gov

Functional Importance of Non-ACE Pathways in Angiotensin II Formation under Specific Conditions

The functional importance of non-ACE pathways for Angiotensin II formation becomes particularly evident under certain physiological and pathological conditions. For instance, during chronic ACE inhibitor therapy, plasma Angiotensin II levels have been observed to return to normal over time, a phenomenon attributed to the activity of these alternative pathways. scielo.brahajournals.org

In disease states such as heart failure and after myocardial infarction, the contribution of non-ACE pathways, particularly chymase, to cardiac Angiotensin II formation appears to be enhanced. ahajournals.orgnih.gov This local increase in Angiotensin II can contribute to adverse cardiac remodeling and fibrosis. nih.gov Similarly, in the vasculature, non-ACE pathways are implicated in the structural remodeling associated with cardiovascular diseases. oup.com Studies on intact human kidneys have revealed that at least 40% of Angiotensin I is converted to Angiotensin II through pathways other than ACE. ahajournals.org This proportion may be even greater in conditions like diabetes mellitus. ahajournals.org The antihypertensive benefit of combining ACE inhibitors with angiotensin receptor blockers is thought to be, in part, due to the negation of Angiotensin II generated by chymase. nih.gov

Angiotensin I, a decapeptide hormone, serves as a primary substrate for a variety of enzymatic reactions that extend beyond the classical formation of Angiotensin II. These alternative pathways lead to the generation of other biologically active angiotensin peptides, which possess distinct functions within the intricate renin-angiotensin system. These pathways involve specific enzymes that modify Angiotensin I at either its C-terminus or N-terminus, giving rise to a diverse family of related peptides.

Angiotensin-(1-9) Generation via ACE2

A key alternative metabolic route for Angiotensin I involves the enzyme Angiotensin-Converting Enzyme 2 (ACE2). ACE2, a homolog of the well-known Angiotensin-Converting Enzyme (ACE), functions as a carboxypeptidase. portlandpress.comahajournals.org It acts on Angiotensin I by cleaving the terminal leucine (B10760876) residue from its carboxyl end. ahajournals.orguniprot.org This enzymatic action results in the formation of the nine-amino-acid peptide, Angiotensin-(1-9). portlandpress.comuniprot.orgnih.gov

ACE2's catalytic activity is distinct from that of ACE; while ACE primarily acts as a peptidyl dipeptidase to form Angiotensin II, ACE2's primary role in this context is the generation of Angiotensin-(1-9) from Angiotensin I. portlandpress.com Notably, ACE2 is not inhibited by conventional ACE inhibitors such as lisinopril (B193118) and captopril. ahajournals.orgnih.gov

The expression of ACE2 is prominent in various tissues, including the heart, kidneys, and testes. portlandpress.comnih.gov Once formed, Angiotensin-(1-9) is not an end-product; it can be further metabolized by other enzymes. For instance, ACE can cleave Angiotensin-(1-9) to produce the heptapeptide (B1575542) Angiotensin-(1-7). portlandpress.comphysiology.orgexplorationpub.com This ACE2-dependent pathway represents a significant counter-regulatory axis within the renin-angiotensin system. portlandpress.com

| Parameter | Description | Source(s) |

| Enzyme | Angiotensin-Converting Enzyme 2 (ACE2) | portlandpress.comahajournals.org |

| Substrate | Angiotensin I | portlandpress.comuniprot.org |

| Product | Angiotensin-(1-9) | portlandpress.comuniprot.orgnih.gov |

| Mechanism | Hydrolyzes the C-terminal leucine from Angiotensin I. | ahajournals.orguniprot.orgnih.gov |

| Further Metabolism | Angiotensin-(1-9) can be converted to Angiotensin-(1-7) by ACE. | portlandpress.comphysiology.orgexplorationpub.com |

Angiotensin-(1-7) Generation from Angiotensin I by Enzymes such as Neprilysin and Prolyl-Endopeptidase

Angiotensin-(1-7) can be generated directly from Angiotensin I, in a pathway that bypasses the formation of Angiotensin II. scielo.br This direct conversion is mediated by several tissue-specific endopeptidases. scielo.brfrontiersin.org

Key enzymes in this pathway include:

Neprilysin (NEP) , also known as neutral endopeptidase, is a significant enzyme that hydrolyzes the Proline-7-Phenylalanine-8 bond of Angiotensin I to yield Angiotensin-(1-7). scielo.brnih.govahajournals.org Studies on isolated rat glomeruli have shown that the conversion of Angiotensin I to Angiotensin-(1-7) is a prominent metabolic event primarily mediated by neprilysin. nih.govnih.gov The importance of neprilysin in this conversion has also been noted in the circulation. physiology.org

Prolyl-Endopeptidase (PEP) is another enzyme capable of forming Angiotensin-(1-7) directly from Angiotensin I. scielo.brahajournals.org

Thimet Oligopeptidase also contributes to this conversion in certain tissues, such as vascular smooth muscle cells and the hippocampus. frontiersin.orgahajournals.org

The relative contribution of these enzymes to Angiotensin-(1-7) formation is dependent on the specific tissue or vascular compartment. scielo.brphysiology.org For example, while neprilysin is a primary enzyme in the circulation and kidney, prolyl endopeptidase activity is significant in the vascular endothelium. physiology.org This direct pathway highlights the complexity of the renin-angiotensin system, allowing for localized production of Angiotensin-(1-7).

| Enzyme | Action on Angiotensin I | Tissue/Compartment | Source(s) |

| Neprilysin (NEP) | Directly converts to Angiotensin-(1-7). | Glomeruli, Circulation | nih.govahajournals.orgnih.gov |

| Prolyl-Endopeptidase (PEP) | Directly converts to Angiotensin-(1-7). | Vascular Endothelium | scielo.brahajournals.org |

| Thimet Oligopeptidase | Directly converts to Angiotensin-(1-7). | Vascular Smooth Muscle, Hippocampus | frontiersin.orgahajournals.org |

Angiotensin-(2-10) Formation via Aminopeptidase A

Another major metabolic route for Angiotensin I involves cleavage at its amino (N)-terminus by Aminopeptidase A (APA). nih.govnih.gov This enzyme specifically removes the N-terminal aspartic acid residue from Angiotensin I. nih.govnih.gov The product of this reaction is the decapeptide Angiotensin-(2-10), which is also referred to as Des-Asp1-Angiotensin I. nih.gov

Research using isolated rat glomeruli has identified the conversion to Angiotensin-(2-10) as one of the most prominent metabolic pathways for Angiotensin I. nih.govnih.govahajournals.org In these studies, the formation of Angiotensin-(2-10) and Angiotensin-(1-7) were the two main results of Angiotensin I cleavage. nih.govnih.gov The significance of this pathway is underscored by the finding that the simultaneous inhibition of both Aminopeptidase A and Neprilysin leads to a marked decrease in the degradation of Angiotensin I. nih.govnih.gov Angiotensin-(2-10) is not an inert peptide and can be subsequently processed by other enzymes, such as ACE, to form smaller active fragments like Angiotensin-(2-8). plos.org

| Parameter | Description | Source(s) |

| Enzyme | Aminopeptidase A (APA) | nih.govnih.gov |

| Substrate | Angiotensin I | nih.govmdpi.com |

| Product | Angiotensin-(2-10) (Des-Asp1-Ang-I) | nih.gov |

| Mechanism | Cleaves the N-terminal aspartate residue from Angiotensin I. | nih.govnih.gov |

| Significance | A major metabolic pathway for Angiotensin I in tissues like the glomeruli. | nih.govnih.govahajournals.org |

Metabolism and Degradation of Angiotensin I

General Mechanisms of Angiotensin I Degradation by Angiotensinases

Angiotensin I, a decapeptide, is formed from angiotensinogen (B3276523) by the action of renin. wikipedia.orgnih.gov It serves as a substrate for several peptidases, which are collectively referred to as angiotensinases. The primary and most well-known pathway for Angiotensin I degradation is its conversion to the potent vasoconstrictor, Angiotensin II. This conversion is catalyzed by Angiotensin-Converting Enzyme (ACE), which removes the C-terminal dipeptide, His-Leu, from Angiotensin I. wikipedia.org ACE is predominantly found on the surface of vascular endothelial cells, particularly in the lungs. nih.govwikipedia.org

However, the metabolism of Angiotensin I is not limited to its conversion to Angiotensin II. Other enzymes also play a significant role in its degradation, leading to the formation of various other angiotensin peptides. For instance, neprilysin (NEP), a neutral endopeptidase, can cleave Angiotensin I to form Angiotensin-(1-7). researchgate.netnih.gov Angiotensin-(1-7) often exhibits effects that counteract those of Angiotensin II, such as vasodilation. researchgate.netnih.gov

In addition to ACE and neprilysin, other peptidases, including aminopeptidases and carboxypeptidases, can act on Angiotensin I, contributing to its metabolism and the generation of a diverse array of angiotensin peptides. wikipedia.org The relative contribution of these different enzymatic pathways can vary depending on the tissue and physiological conditions. nih.gov

Impact of Specific Proteolytic Enzymes on Angiotensin I Stability and Half-Life

The stability and half-life of Angiotensin I in circulation are significantly influenced by the activity of various proteolytic enzymes. While the half-life of its product, Angiotensin II, in circulation is very short, around 30 seconds, its persistence in tissue can be much longer, ranging from 15 to 30 minutes. wikipedia.org The rapid clearance of angiotensin peptides from the bloodstream underscores the efficiency of the enzymatic degradation processes.

The presence of angiotensinase inhibitors can markedly increase the levels of locally generated angiotensins, indicating that a substantial portion of these peptides is normally degraded within the tissue compartment rather than being released into circulation. ahajournals.org The specific enzymes present in a given tissue dictate the metabolic fate and, consequently, the biological activity of Angiotensin I. For example, in tissues with high ACE activity, the conversion to Angiotensin II is the predominant pathway. Conversely, in tissues where neprilysin is more active, the formation of Angiotensin-(1-7) is favored. nih.govahajournals.org

The table below summarizes the key enzymes involved in Angiotensin I metabolism and their primary products.

| Enzyme | Action on Angiotensin I | Primary Product |

| Angiotensin-Converting Enzyme (ACE) | Cleaves the C-terminal dipeptide (His-Leu) | Angiotensin II |

| Neprilysin (NEP) | Cleaves to form a heptapeptide (B1575542) | Angiotensin-(1-7) |

| Prolyl Endopeptidase (PEP) | Cleaves the Pro-Phe bond | Angiotensin-(1-7) |

| Thimet Oligopeptidase (TOP) | Endopeptidase activity | Angiotensin-(1-7) |

The Fate of Angiotensin I during Angiotensin-Converting Enzyme Inhibition

The inhibition of Angiotensin-Converting Enzyme (ACE) is a cornerstone of treatment for various cardiovascular conditions. wikipedia.org ACE inhibitors block the conversion of Angiotensin I to Angiotensin II, leading to a decrease in the levels of this potent vasoconstrictor. wikipedia.orgcvpharmacology.com Consequently, the levels of Angiotensin I in the circulation increase. ahajournals.org

This accumulation of Angiotensin I shunts its metabolism towards alternative pathways that are independent of ACE. One of the most significant alternative pathways is the conversion of Angiotensin I to Angiotensin-(1-7) by enzymes such as neprilysin and prolyl endopeptidase. nih.govresearchgate.netahajournals.org This shift can contribute to the therapeutic effects of ACE inhibitors, as Angiotensin-(1-7) generally has vasodilatory and anti-proliferative properties that oppose the actions of Angiotensin II. nih.gov

Furthermore, non-ACE pathways for the formation of Angiotensin II exist. Enzymes such as chymase can convert Angiotensin I to Angiotensin II, particularly in tissues like the heart, blood vessels, and kidneys. scielo.brahajournals.org This "ACE-escape" phenomenon means that even with effective ACE inhibition, some Angiotensin II can still be produced, although the clinical significance of these alternative pathways in humans is still a subject of research. ahajournals.orgahajournals.orgpharmgkb.org Studies in humans have suggested that in the kidney, a significant portion of Angiotensin I conversion to Angiotensin II may occur through non-ACE pathways. ahajournals.org

Regulation and Functional Significance of Angiotensin I Within the Renin Angiotensin System

Angiotensin I as a Central Regulatory Hub in the RAS Cascade

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a complex hormonal cascade crucial for regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. Within this system, Angiotensin I human acetate hydrate functions as a pivotal, albeit biologically inactive, intermediate. Its formation marks the initial, rate-limiting step in the RAS cascade, positioning it as a central regulatory hub.

The process begins when a drop in renal blood flow or blood pressure prompts specialized cells in the kidneys, known as juxtaglomerular cells, to release the enzyme renin. Renin acts on angiotensinogen (B3276523), a protein precursor produced and released into the circulation by the liver. Renin specifically cleaves angiotensinogen to produce the decapeptide (a peptide of 10 amino acids) known as Angiotensin I.

Table 1: Key Steps in the Initial RAS Cascade

| Precursor | Enzyme | Product | Primary Location of Conversion | Biological Activity of Product |

|---|---|---|---|---|

| Angiotensinogen | Renin | Angiotensin I | Circulation | Inactive precursor |

| Angiotensin I | Angiotensin-Converting Enzyme (ACE) | Angiotensin II | Lungs, Kidneys | Highly active vasoconstrictor |

Tissue-Specific Angiotensin I Production and its Local RAS Modulation

Beyond the well-established systemic or circulating RAS, there is growing evidence for the existence and functional significance of local RAS within various tissues. These tissue-based systems can operate independently of the circulating RAS and are crucial for local cardiovascular regulation and other non-cardiovascular functions. A key feature of these local systems is the tissue-specific synthesis of RAS components, including the local production of Angiotensin I.

Numerous tissues have been identified as having the capacity for local RAS activity, including the kidneys, heart, brain, adipose tissue, adrenal glands, and blood vessels. In these locations, angiotensinogen can be sourced from the circulation or expressed locally. The local presence of renin or other enzymes capable of cleaving angiotensinogen allows for the on-site production of Angiotensin I. For instance, while renin is the rate-limiting enzyme for Angiotensin I generation in the plasma, other enzymes such as cathepsin D and cathepsin G are thought to contribute to its formation at the tissue level.

This localized generation of Angiotensin I allows for fine-tuned paracrine and autocrine regulation tailored to the specific needs of the tissue, independent of systemic circulatory demands. In the adrenal glands, for example, locally produced Angiotensin I is involved in the paracrine regulation of aldosterone (B195564) secretion. In the heart and vasculature, it may contribute to remodeling and vascular tone, while in the brain, it can be involved in local blood pressure regulation. The existence of these intrinsic tissue renin-angiotensin systems underscores the complexity of the RAS and highlights the role of Angiotensin I as a modulator of organ-specific physiology and pathophysiology.

Table 2: Examples of Local RAS and Functions of Tissue-Specific Angiotensin I

| Tissue/Organ | Function of Local RAS Modulation | Reference |

|---|---|---|

| Kidneys | Regulation of renal blood flow and function. | |

| Heart | Involvement in cardiac remodeling and hypertrophy. | |

| Brain | Participation in local blood pressure control and neural functions. | |

| Adipose Tissue | Regulation of adipocyte differentiation and metabolism. | |

| Adrenal Glands | Paracrine regulation of aldosterone secretion. | |

| Blood Vessels | Modulation of vascular tone and inflammatory processes. |

Interplay of Angiotensin I Formation with Classical and Alternative RAS Axes

The renin-angiotensin system is now understood to comprise two primary axes with often opposing effects: the classical axis and the alternative axis. Angiotensin I stands at a critical juncture, serving as a substrate for enzymes in both pathways, and its metabolic

Advanced Analytical Methodologies for Angiotensin I Quantification and Characterization

Mass Spectrometry-Based Approaches for Angiotensin I Analysis

Mass spectrometry (MS) has emerged as a powerful tool for the analysis of peptides like Angiotensin I, offering high selectivity and sensitivity. nih.gov Its application has significantly advanced the ability to accurately quantify this important biomarker in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of Angiotensin I due to its superior analytical performance compared to traditional methods. nih.govuniv-perp.fr This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

Recent advancements in LC-MS/MS methodology have enabled the simultaneous quantification of multiple angiotensin peptides, including Angiotensin I, from a single plasma sample. nih.govsciex.com A fully validated LC-MS/MS method has demonstrated a remarkable lower limit of measurement interval (LLMI) as low as 5 pg/mL for Angiotensin I and other related peptides. nih.govuniv-perp.fr This level of sensitivity is crucial for detecting subtle physiological or pathological variations in angiotensin levels. nih.gov The high selectivity of LC-MS/MS is achieved through the specific detection of precursor-to-product ion transitions, which minimizes interference from other components in the biological matrix. nih.gov

The analytical performance of a typical LC-MS/MS method for Angiotensin I quantification is summarized in the table below.

| Parameter | Performance Characteristic | Reference |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL | nih.govuniv-perp.fr |

| Calibration Range | 0.016–18 ng/mL | sciex.com |

| Accuracy (% Recovery) | 85.1%–109.8% | sciex.com |

| Precision (%CV) | 3.4%–10.3% | sciex.com |

| Correlation with established MS-based assays (R²) | 0.9875 | sciex.comsciex.com |

This table presents a summary of performance characteristics for a representative LC-MS/MS method for Angiotensin I quantification.

Immuno-Matrix Assisted Laser Desorption/Ionization (iMALDI) is an innovative approach that combines the specificity of immunoassays with the sensitivity of MALDI mass spectrometry for the detection and quantification of Angiotensin I. nih.govnih.gov This method utilizes antibodies immobilized on beads to capture Angiotensin I from a plasma sample. nih.govnih.gov A stable-isotope-labeled version of Angiotensin I is often added as an internal standard to ensure accurate quantification. nih.gov

A key advantage of the iMALDI assay is its rapidity, as it requires little to no generation period for angiotensin, and sample pretreatment is minimal. nih.govnih.gov The affinity beads with the captured angiotensin are placed directly onto the MALDI target for analysis by mass spectrometry. nih.gov This technique has demonstrated high sensitivity, with a limit of detection (LOD) for Angiotensin I around 13 pg/mL. nih.gov The iMALDI method has shown a strong correlation with both radioimmunoassay (RIA) and LC-ESI-MS/MS for measuring plasma renin activity (PRA) by quantifying Angiotensin I. nih.gov

| Parameter | Performance Characteristic | Reference |

| Limit of Detection (LOD) | ~13 pg/mL (~10 amol/µL) | nih.gov |

| Linear Range | 4-100 fmol/µL (5-130 ng/mL) | nih.gov |

| Correlation with Radioimmunoassay (R²) | 0.9412 | nih.gov |

| Correlation with LC/ESI-MS/MS (R²) | 0.9471 | nih.gov |

| Inter-day Precision (%CV) | 17.3% | nih.gov |

| Intra-day Precision (%CV) | 17.2% | nih.gov |

This table summarizes the performance characteristics of the iMALDI assay for Angiotensin I detection.

Strategies for Preserving Angiotensin I Integrity in Biological Specimens during Sample Preparation

The stability of Angiotensin I in biological samples is a critical pre-analytical factor that can significantly impact the accuracy of its quantification. Angiotensin I is susceptible to degradation by various proteases present in plasma. nih.gov Therefore, appropriate sample handling and the use of protease inhibitors are essential to maintain its integrity.

To prevent the enzymatic conversion of Angiotensin I to Angiotensin II by angiotensin-converting enzyme (ACE) and its degradation by other peptidases, a cocktail of inhibitors is often added to the sample immediately after collection. mdpi.comnih.gov Common components of these inhibitor cocktails include:

EDTA (Ethylenediaminetetraacetic acid): A chelating agent that inhibits metalloproteases like ACE. nih.gov

Pepstatin A: An inhibitor of aspartyl proteases such as renin, which is responsible for the generation of Angiotensin I from angiotensinogen (B3276523). nih.gov

Other protease inhibitors: Specific inhibitors targeting other enzymes that may degrade angiotensins can also be included.

Studies have shown that plasma samples containing EDTA can be kept at room temperature for up to 48 hours without a significant loss of plasma renin activity, which is measured by the generation of Angiotensin I. nih.gov However, for optimal precision, immediate processing and freezing of samples are recommended. nih.gov The use of these inhibitors ensures that the measured Angiotensin I concentration accurately reflects the in vivo levels at the time of blood collection.

Comparative Analysis of Analytical Sensitivities and Specificities for Angiotensin I Detection Across Methodologies

The choice of analytical method for Angiotensin I detection has significant implications for both clinical and research applications. The two primary methodologies, immunoassays and LC-MS/MS, exhibit distinct differences in their analytical sensitivities and specificities.

Immunoassays , such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), have been traditionally used for Angiotensin I measurement. While they can be sensitive, they are often prone to a lack of specificity due to the cross-reactivity of antibodies with other structurally similar peptides or metabolites. nih.gove-enm.org This can lead to an overestimation of Angiotensin I concentrations. nih.gove-enm.org

LC-MS/MS , on the other hand, offers superior specificity due to its ability to separate Angiotensin I from other plasma components and to identify it based on its specific mass-to-charge ratio and fragmentation pattern. nih.gov This high degree of selectivity minimizes the risk of interference and provides more accurate and reliable quantification. nih.govuniv-perp.fr Comparative studies have consistently shown that LC-MS/MS methods yield lower, yet more accurate, values for related compounds like aldosterone (B195564) compared to immunoassays, highlighting the specificity issues of the latter. nih.gove-enm.orgnih.gov

While LC-MS is generally more sensitive than LC-MS/MS, the latter is more selective and specific, effectively eliminating interferences from biological samples. nih.gov The iMALDI technique also offers high specificity through the combination of antibody capture and mass spectrometric detection. nih.gov

The following table provides a comparative overview of the key analytical parameters for different Angiotensin I detection methodologies.

| Methodology | Sensitivity | Specificity | Key Advantages | Key Disadvantages | Reference |

| LC-MS/MS | Very High (LLOQ ~5 pg/mL) | Very High | High accuracy, can multiplex | Requires expensive equipment, complex method development | nih.govnih.govuniv-perp.fr |

| iMALDI | High (LOD ~13 pg/mL) | High | Rapid analysis, minimal sample prep | Requires specialized MALDI-TOF MS | nih.govnih.govnih.gov |

| Radioimmunoassay (RIA) | High | Moderate | Established methodology | Use of radioisotopes, cross-reactivity issues | nih.govnih.gove-enm.org |

| ELISA | Moderate to High | Moderate | No radioisotopes, high throughput | Cross-reactivity, potential for lower accuracy | researchgate.net |

This table offers a comparative analysis of different analytical methodologies for the detection of Angiotensin I.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Angiotensin I human acetate hydrate purity and structural integrity?

- Methodology : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm to assess purity. Confirm molecular weight via mass spectrometry (e.g., MALDI-TOF or ESI-MS). Structural validation can employ nuclear magnetic resonance (NMR) spectroscopy for sequence confirmation and acetate/hydrate stoichiometry .

- Key Considerations : Ensure solvents (e.g., methanol, acetonitrile) are HPLC-grade to avoid interference. For mass spectrometry, dissolve samples in 50% acetonitrile with 0.1% formic acid to enhance ionization .

Q. How is this compound synthesized, and what purification strategies are recommended?

- Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. After cleavage, purify via preparative RP-HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Lyophilize the product and confirm hydrate content via thermogravimetric analysis (TGA) .

- Quality Control : Monitor acetate counterion levels using ion chromatography and validate hydrate stability under storage conditions (e.g., -20°C in lyophilized form) .

Advanced Research Questions

Q. How do variations in hydrate stoichiometry impact the physicochemical stability of this compound?

- Methodology : Conduct controlled hydration/dehydration experiments using dynamic vapor sorption (DVS) to study water uptake. Pair with TGA and differential scanning calorimetry (DSC) to correlate hydrate content with thermal stability. Note that hydrate morphology (e.g., crystalline vs. amorphous) significantly affects dissociation kinetics .

- Data Interpretation : Hydrate patches in the matrix may alter dissolution rates; use powder X-ray diffraction (PXRD) to assess crystallinity .

Q. What experimental strategies resolve contradictions in receptor-binding assays for Angiotensin I derivatives?

- Methodology : Compare binding affinities (e.g., via surface plasmon resonance or radioligand assays) using standardized buffers (pH 7.4, 150 mM NaCl). Control for peptide degradation by including protease inhibitors (e.g., EDTA, PMSF) and validating peptide integrity post-assay via HPLC .

- Case Study : Discrepancies in AT1 receptor activation may arise from differential cleavage of Angiotensin I to Angiotensin II; use LC-MS to quantify conversion rates during assays .

Q. How does the acetate counterion influence Angiotensin I’s solubility and bioactivity in physiological buffers?

- Methodology : Prepare acetate-free analogs (e.g., trifluoroacetate salts) and compare solubility profiles via nephelometry. Assess bioactivity in ex vivo models (e.g., isolated aortic rings) to evaluate vasoconstrictive potency. Acetate may enhance solubility in aqueous buffers but reduce membrane permeability .

- Advanced Tip : Use molecular dynamics simulations to model acetate-peptide interactions and predict solvation effects .

Methodological Best Practices

Q. How should researchers design stability studies for this compound under long-term storage?

- Protocol : Store lyophilized peptide at -20°C in sealed vials with desiccants. Accelerated stability testing can involve incubation at 25°C/60% relative humidity for 1–6 months. Monitor degradation products (e.g., deamidation, oxidation) via HPLC-MS and quantify hydrate loss via Karl Fischer titration .

Q. What are the pitfalls in interpreting angiotensin peptide interactions with non-target receptors (e.g., AT2 or MAS1)?

- Recommendations : Use receptor-specific antagonists (e.g., PD123319 for AT2) to isolate signaling pathways. Validate cross-reactivity via knockout cell lines or siRNA silencing. Always include negative controls (e.g., scrambled peptides) .

Comparative and Functional Studies

Q. How do structural modifications (e.g., [Sar1, Ile8]-Angiotensin II) compare to native Angiotensin I in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.